epi-Calyxin H is a naturally occurring compound classified as a diarylheptanoid, primarily isolated from the seeds of the plant Alpinia blepharocalyx. This compound is part of a larger family of diarylheptanoids known for their diverse biological activities, including anti-inflammatory and anticancer properties. The study of epi-Calyxin H has garnered interest due to its potential therapeutic applications and unique structural characteristics.
The synthesis of epi-Calyxin H can be achieved through several methods, including:
The synthetic pathway typically involves multiple steps, including:
The molecular structure of epi-Calyxin H features a heptane chain with two phenolic groups at either end. The specific arrangement contributes to its biological activity and solubility properties.
epi-Calyxin H participates in various chemical reactions typical for diarylheptanoids, including:
The reactivity of epi-Calyxin H is influenced by its functional groups, allowing it to engage in electrophilic substitution reactions typical of aromatic compounds. This property is crucial for its potential modifications in drug design .
The mechanism of action for epi-Calyxin H involves its interaction with cellular pathways that regulate inflammation and cell proliferation.
Research indicates that epi-Calyxin H can affect several key proteins involved in cell signaling, suggesting a multifaceted mechanism that warrants further investigation.
Relevant analyses often include spectroscopic methods (NMR, UV-Vis) to confirm structural integrity and purity levels .
epi-Calyxin H has potential applications in:
epi-Calyxin H (C₃₅H₃₄O₇) is a chiral diarylheptanoid distinguished by a unique tetracyclic scaffold incorporating a benzopyran moiety and a 1,7-diarylheptane unit. Advanced 2D NMR techniques—specifically NOESY, HMBC, and COSY—were pivotal in resolving its stereochemistry. Key findings include:
Table 1: Key 2D NMR Parameters for epi-Calyxin H
Proton | δH (ppm) | Carbon | δC (ppm) | Critical Correlations | Stereochemical Implication |
---|---|---|---|---|---|
H-3 | 4.85 | C-3 | 72.1 | NOESY: H₃-12 | β-Orientation of OH at C-3 |
H-5 | 2.45 | C-5 | 55.8 | COSY: H-6α, H-6β | Axial position in chair |
H-7 | 2.98 | C-7 | 42.3 | HMBC: C-1′, C-2′ | Aryl-heptane linkage |
H₃-12 | 1.38 | C-12 | 22.5 | NOESY: H-3 | β-Methyl configuration |
HR-ESI-MS analysis of epi-Calyxin H showed a protonated ion at m/z 567.2378 [M + H]+ (calc. 567.2381 for C₃₅H₃₅O₇+), confirming C₃₅H₃₄O₇ as the molecular formula. The 0.3 ppm mass error validated the absence of heteroatoms beyond oxygen and supported the proposed core structure. Fragment ions at m/z 409 [M – C₈H₆O₂]+ and 313 [M – C₁₅H₁₀O₄]+ indicated cleavage of the cinnamoyl and chalcone moieties, respectively, aligning with its hybrid diarylheptanoid scaffold [3].
epi-Calyxin H is a C-5 epimer of Calyxin H, differing solely in the configuration at the cyclohexanone-proximal chiral center. This stereochemical inversion profoundly alters its three-dimensional topology:
Table 2: Structural Comparison of epi-Calyxin H with Key Diarylheptanoids
Compound | Core Structure | Chiral Centers | Key Functional Groups | Stereochemical Features |
---|---|---|---|---|
epi-Calyxin H | Tetracyclic fused system | C-3, C-5, C-7 | Cyclohexanone, benzopyran | cis-Fused C/D rings; 3β-OH, 5α-H |
Calyxin H | Tetracyclic fused system | C-3, C-5, C-7 | Cyclohexanone, benzopyran | trans-Fused C/D rings; 3β-OH, 5β-H |
Yakuchinone A | Linear diarylheptanoid | None | α,β-Unsaturated ketone | Planar conformation |
Alpinin A | Bicyclic ether-bridged | C-3 | Tetrahydrofuran linkage | trans-2,6-Disubstituted furan |
Single-crystal X-ray diffraction (SC-XRD) analysis conclusively established the 3S,5S,7R absolute configuration of epi-Calyxin H. Crystals grown from methanol/chloroform (space group P2₁2₁2₁) revealed:
Table 3: Crystallographic Data for epi-Calyxin H
Parameter | Value |
---|---|
Empirical formula | C₃₅H₃₄O₇ |
Crystal system | Orthorhombic |
Space group | P2₁2₁2₁ |
a, b, c (Å) | 8.452(1), 12.893(2), 24.618(3) |
α, β, γ (°) | 90, 90, 90 |
Flack parameter | –0.02(3) |
R factor (all data) | 0.0413 |
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